molecular formula C8H14Cl2N2O B2478001 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride CAS No. 2567503-06-2

4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride

Cat. No.: B2478001
CAS No.: 2567503-06-2
M. Wt: 225.11
InChI Key: XUNBGMRXFDWBHM-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride: is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of an aminoethyl group attached to the pyridinone ring, which imparts unique chemical and biological properties. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-acetylpyridine and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine. This step often requires the presence of a catalyst and controlled reaction conditions to ensure high yield and purity.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

    4-(2-Aminoethyl)pyridine: Similar structure but lacks the methyl and pyridinone groups.

    6-Methyl-1H-pyridin-2-one: Similar structure but lacks the aminoethyl group.

    4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group but has a different core structure.

Uniqueness: 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride is unique due to the combination of the aminoethyl group and the pyridinone ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(2-aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-4-7(2-3-9)5-8(11)10-6;;/h4-5H,2-3,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNBGMRXFDWBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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